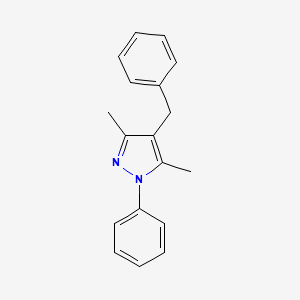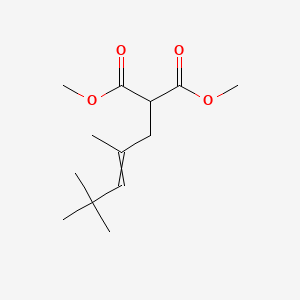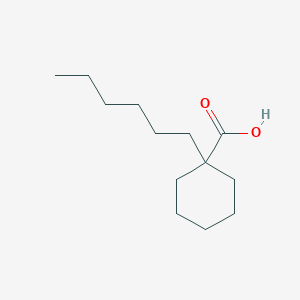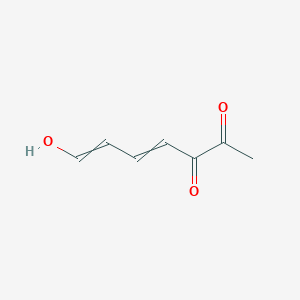
7-Hydroxyhepta-4,6-diene-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hydroxyhepta-4,6-diene-2,3-dione is a conjugated diene compound characterized by the presence of two double bonds separated by a single bond, along with a hydroxyl group and two ketone groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxyhepta-4,6-diene-2,3-dione typically involves the use of conjugated diene precursors. One common method involves the deprotection of 9β,10α-pregnane-5,7-diene-3,20-dione diethyl diacetal under acidic conditions, followed by rearrangement under alkaline conditions . This method is noted for its simplicity and high yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is designed to be environmentally friendly and efficient, ensuring high purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 7-Hydroxyhepta-4,6-diene-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used for substitution reactions
Major Products: The major products formed from these reactions include diketones, saturated derivatives, and substituted compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
7-Hydroxyhepta-4,6-diene-2,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 7-Hydroxyhepta-4,6-diene-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of oxidative stress .
Comparación Con Compuestos Similares
2,3-Heptadiene: A cumulated diene with two double bonds connected to a similar atom.
Cyclohex-2-enone: A conjugated enone with a double bond conjugated to a carbonyl group
Uniqueness: 7-Hydroxyhepta-4,6-diene-2,3-dione is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its conjugated diene structure allows for unique reactivity patterns, making it valuable in various synthetic and research applications .
Propiedades
Número CAS |
93376-52-4 |
|---|---|
Fórmula molecular |
C7H8O3 |
Peso molecular |
140.14 g/mol |
Nombre IUPAC |
7-hydroxyhepta-4,6-diene-2,3-dione |
InChI |
InChI=1S/C7H8O3/c1-6(9)7(10)4-2-3-5-8/h2-5,8H,1H3 |
Clave InChI |
GHQZZHXPCFPSOL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(=O)C=CC=CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Methyl-N-[3-(trifluoromethyl)phenyl]pyrazin-2-amine](/img/structure/B14361730.png)
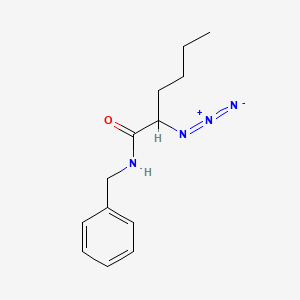
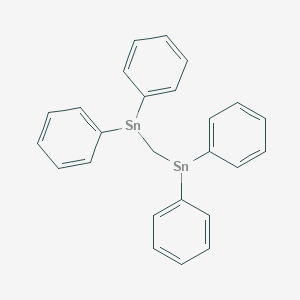
![1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)butan-1-one](/img/structure/B14361753.png)
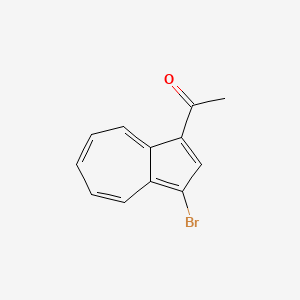
![Methyl {[(4-chlorophenyl)(phenyl)methyl]sulfanyl}acetate](/img/structure/B14361772.png)
![4-Chloro-5-methyl-3-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole](/img/structure/B14361784.png)
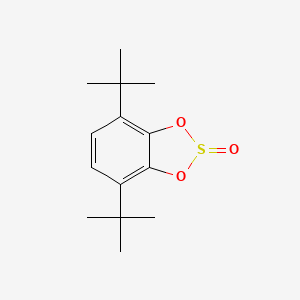
![11,12-Dioxatricyclo[5.3.1.1~2,6~]dodeca-4,8-diene-3,10-dione](/img/structure/B14361797.png)
![N-[4-(Diphenylphosphorothioyl)buta-1,3-diyn-1-yl]-N-methylaniline](/img/structure/B14361812.png)
